molecular formula C9H5ClO2S B6204843 7-chloro-1-benzothiophene-3-carboxylic acid CAS No. 1558164-16-1

7-chloro-1-benzothiophene-3-carboxylic acid

Cat. No.: B6204843
CAS No.: 1558164-16-1
M. Wt: 212.7
InChI Key:
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Description

7-chloro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-benzothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzoyl chloride with thioglycolic acid, followed by oxidation and subsequent carboxylation. Another method includes the use of o-chlorobenzaldehyde and thiourea, which undergo cyclization and oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

7-chloro-1-benzothiophene-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene-3-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-bromo-1-benzothiophene-3-carboxylic acid: Contains a bromine atom instead of chlorine.

    1-benzothiophene-3-carboxylic acid: Lacks any halogen substitution.

Uniqueness

The presence of the chlorine atom at the 7th position in 7-chloro-1-benzothiophene-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1558164-16-1

Molecular Formula

C9H5ClO2S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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